2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine
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Overview
Description
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is a chemical compound with the molecular formula C₈H₈N₄O₃S and a molecular weight of 240.24 g/mol . It is known for its fluorescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine typically involves the reaction of 4-chloro-7-nitrobenzofurazan with 2-aminoethanethiol under controlled conditions . The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is extensively used in scientific research due to its fluorescent properties . Some of its applications include:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in cellular imaging and tracking of biological processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the manufacturing of fluorescent dyes and markers.
Mechanism of Action
The mechanism of action of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine involves its interaction with specific molecular targets and pathways . It induces apoptosis and cell cycle arrest via the phospho-activation of c-Jun N-terminal kinase (JNK) and p38, and their downstream targets including c-Jun, activating transcription factor 2 (ATF2), and p53 .
Comparison with Similar Compounds
- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
- 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
Comparison: 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is unique due to its specific structure, which imparts distinct fluorescent properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c9-3-4-16-6-2-1-5(12(13)14)7-8(6)11-15-10-7/h1-2H,3-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVOHQVHCGWIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.